molecular formula C16H16N2O4 B5517794 N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5517794
M. Wt: 300.31 g/mol
InChI Key: KPBGKLXLZIDWMV-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a nitro group at the 3-position of the benzamide ring

Scientific Research Applications

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in research to understand its effects on biological systems, including its cytotoxicity and interaction with cellular components.

Mechanism of Action

Like other psychedelics, NBOMes act as 5-HT2A and 5-HT2C receptor agonists due to their high in vitro binding affinity for these receptors . They also interact with adrenergic α1, histaminergic H1, dopaminergic D1-3 receptors and monoamine transporters .

Safety and Hazards

NBOMes have been associated with significant toxicity . Case reports describe various toxic effects of NBOMe usage including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and death .

Future Directions

There is a need for further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties of NBOMes to evaluate their potential harmful effects . The growing number of fatal and non-fatal intoxication cases indicates that NBOMes should be considered as a serious danger to public health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This is usually done by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrobenzene derivative is then subjected to amidation, where it reacts with 2-methoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Reduction: The major product is N-(2-methoxybenzyl)-2-methyl-3-aminobenzamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide can be compared with other similar compounds such as:

    N-(2-methoxybenzyl)-2-methyl-3-aminobenzamide: This compound is similar but has an amino group instead of a nitro group, resulting in different chemical and biological properties.

    N-(2-methoxybenzyl)-2-methyl-3-bromobenzamide:

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-13(7-5-8-14(11)18(20)21)16(19)17-10-12-6-3-4-9-15(12)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBGKLXLZIDWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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